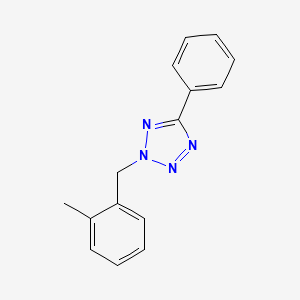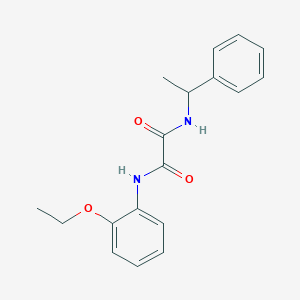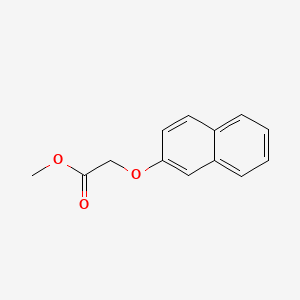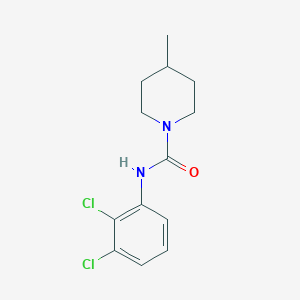![molecular formula C29H22N2O2 B5399253 [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate](/img/structure/B5399253.png)
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is a complex organic compound that features a benzimidazole core, a phenylethenyl group, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate typically involves multiple steps. One common route starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the phenylethenyl group. Finally, the benzoate ester is formed through esterification with benzoic acid under acidic conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the above-mentioned steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form N-oxides.
Reduction: The phenylethenyl group can be reduced to a phenylethyl group.
Substitution: The benzoate ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: N-oxides of the benzimidazole core.
Reduction: Phenylethyl derivatives.
Substitution: Benzoic acid and the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as an anticancer agent, given the known bioactivity of benzimidazole derivatives.
Wirkmechanismus
The mechanism of action of [(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole core. This interaction can lead to the modulation of biological pathways, such as those involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure.
Phenylethenyl benzoate: Lacks the benzimidazole core but has a similar ester group.
Benzyl benzoate: Contains the benzoate ester but lacks the phenylethenyl and benzimidazole groups.
Uniqueness
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate is unique due to its combination of a benzimidazole core, a phenylethenyl group, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Eigenschaften
IUPAC Name |
[(E)-2-(1-benzylbenzimidazol-2-yl)-1-phenylethenyl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O2/c32-29(24-16-8-3-9-17-24)33-27(23-14-6-2-7-15-23)20-28-30-25-18-10-11-19-26(25)31(28)21-22-12-4-1-5-13-22/h1-20H,21H2/b27-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQWWJXOLRGXSL-NHFJDJAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=C(C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=C(\C4=CC=CC=C4)/OC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2-isopropylpyrimidine](/img/structure/B5399175.png)
![ethyl (2Z)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5399179.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)

![N-[(3-ethoxyphenyl)methyl]cyclohexanamine;hydrochloride](/img/structure/B5399195.png)


![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione;hydrate](/img/structure/B5399217.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![N-(3-methoxypropyl)-N-(4-methylbenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5399261.png)
![1-[(E)-2-methyl-3-phenylprop-2-enyl]-N-propan-2-ylpiperidine-4-carboxamide;oxalic acid](/img/structure/B5399266.png)

